![molecular formula C7H10O4 B1234909 5D-(5/6)-2,6-dihydroxy-5-(hydroxymethyl)cyclohex-2-en-1-one](/img/structure/B1234909.png)
5D-(5/6)-2,6-dihydroxy-5-(hydroxymethyl)cyclohex-2-en-1-one
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Overview
Description
5D-(5/6)-2,6-dihydroxy-5-(hydroxymethyl)cyclohex-2-en-1-one is a cyclic ketone comprising cyclohexen-2-one having hydroxy groups at the 2- and 6-positions and a hydroxymethyl group at the 5-position. It is a cyclic ketone and a secondary alpha-hydroxy ketone. It derives from a cyclohex-2-enone. It is a conjugate acid of a (4S,5S)-5-hydroxy-4-(hydroxymethyl)-6-oxocyclohex-1-en-1-olate.
Scientific Research Applications
Synthesis and Derivatives
Synthesis of Isomers and Derivatives : The compound has been used in the synthesis of isomers such as 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol and its derivatives from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds (Ogawa et al., 1980).
Formation of Highly Functionalized Reactive Intermediates : This compound has been utilized in creating highly functionalized reactive intermediates for organic and heterocyclic compounds synthesis (Fadeyi & Okoro, 2008).
Production of Cyclohexenone Derivatives : It has been involved in producing cyclohexenone derivatives with antimicrobial and phytotoxic activities (Shiono et al., 2005).
Chemical Properties and Reactions
Study of Tautomeric Forms and Hydrogen Bonding : Research has been done on the keto-amine tautomeric forms and intramolecular hydrogen bonding of related compounds (Odabaşoǧlu et al., 2003).
Investigation of Photocycloaddition Reactions : The compound's involvement in meta photocycloaddition reactions and their steric and electronic effects has been explored (Barentsen et al., 1995).
Reaction with Superoxide Anion Radical : Studies have shown its reaction with superoxide anion radicals, leading to various products depending on the substrate's substitution pattern (Frimer & Gilinsky, 1979).
Applications in Medicinal Chemistry
Synthesis of Potential HIV Inhibitors : The compound has been used in the synthesis of bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines as potential HIV inhibitors, although no activity was found in initial tests (Rosenquist Å et al., 1996).
Cytotoxic Evaluation : Some derivatives have been evaluated for their cytotoxicity against various cancer cell lines, with some showing selective toxicity (Dimmock et al., 1992).
properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(5S,6S)-2,6-dihydroxy-5-(hydroxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O4/c8-3-4-1-2-5(9)7(11)6(4)10/h2,4,6,8-10H,1,3H2/t4-,6-/m0/s1 |
InChI Key |
JJEJEUFVVGEVHG-NJGYIYPDSA-N |
Isomeric SMILES |
C1C=C(C(=O)[C@H]([C@@H]1CO)O)O |
SMILES |
C1C=C(C(=O)C(C1CO)O)O |
Canonical SMILES |
C1C=C(C(=O)C(C1CO)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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